2-Phenyl-4,5-dihydro-1,3-dioxol-1-ium
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Overview
Description
2-Phenyl-4,5-dihydro-1,3-dioxol-1-ium is a heterocyclic compound with the molecular formula C9H9O2 and a molecular weight of 149.167 g/mol . This compound features a dioxolane ring fused with a phenyl group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4,5-dihydro-1,3-dioxol-1-ium typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of phenylacetaldehyde with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4,5-dihydro-1,3-dioxol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring to a diol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Benzaldehyde and benzoic acid.
Reduction: 1,2-Phenyl-1,2-ethanediol.
Substitution: Bromophenyl-dioxolane and nitrophenyl-dioxolane.
Scientific Research Applications
2-Phenyl-4,5-dihydro-1,3-dioxol-1-ium has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Phenyl-4,5-dihydro-1,3-dioxol-1-ium involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, it may induce apoptosis or inhibit cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1,3-dioxolane
- 2-Phenyl-1,3-dioxane
- 2-Phenyl-1,3-dioxepine
Uniqueness
2-Phenyl-4,5-dihydro-1,3-dioxol-1-ium is unique due to its specific ring structure and the presence of a phenyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
18948-89-5 |
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Molecular Formula |
C9H9O2+ |
Molecular Weight |
149.17 g/mol |
IUPAC Name |
2-phenyl-4,5-dihydro-1,3-dioxol-1-ium |
InChI |
InChI=1S/C9H9O2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5H,6-7H2/q+1 |
InChI Key |
JSRFJXDXHIPKDW-UHFFFAOYSA-N |
Canonical SMILES |
C1C[O+]=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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